molecular formula C17H23N3 B2734512 1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole CAS No. 2380094-63-1

1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2734512
CAS No.: 2380094-63-1
M. Wt: 269.392
InChI Key: VMKCCIXVTPLLSQ-UHFFFAOYSA-N
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Description

1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core substituted with a cyclohexylazetidinyl group and a methyl group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide or dichloromethane to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives .

Scientific Research Applications

1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(1-cyclohexylazetidin-3-yl)-2-methyl-1H-1,3-benzodiazole is unique due to the combination of the cyclohexylazetidinyl group and the benzimidazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(1-cyclohexylazetidin-3-yl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-13-18-16-9-5-6-10-17(16)20(13)15-11-19(12-15)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCCIXVTPLLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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